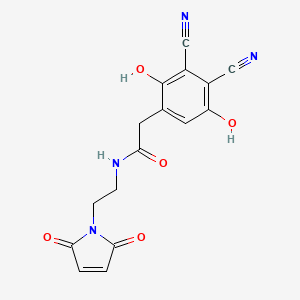

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide

Description

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide (CAS: 1159977-29-3) is a synthetic organic compound featuring a maleimide group, a dicyano-substituted dihydroxyphenylacetic acid backbone, and an N-ethylamide moiety. It is commercially available through suppliers such as TRC () and Santa Cruz Biotechnology, which lists it among reagents for biochemical research, including protein modification and conjugation applications . The maleimide group enables selective reactivity with thiol (-SH) groups, making it valuable for bioconjugation strategies, such as labeling peptides, antibodies, or other biomolecules .

Key structural attributes include:

- Maleimide group: Facilitates covalent bonding with cysteine residues or other thiol-containing molecules.

- Dicyano and dihydroxyphenyl groups: Influence electronic properties, solubility, and stability.

- N-ethylamide: Enhances solubility in organic solvents and modulates hydrophobicity.

Properties

IUPAC Name |

2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGMKERMQVKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652546 | |

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-29-3 | |

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structure Identification

The target molecule comprises three modular components:

-

A 2,5-dihydroxyphenylacetic acid backbone

-

3,4-Dicyano substituents on the aromatic ring

-

A maleimide-linked N-ethylamide side chain

Retrosynthetically, the molecule dissociates into:

-

Aromatic precursor : 2,5-Dihydroxyphenylacetic acid

-

Cyanation reagents : Trimethylsilyl cyanide (TMSCN) or metal-cyanide complexes

-

Maleimide-ethylamide synthon : N-Ethylmaleimide or its activated ester

Functional Group Compatibility Challenges

-

Hydroxyl groups at positions 2 and 5 require protection during cyanation to prevent side reactions.

-

Maleimide’s electron-deficient double bond necessitates careful handling under mild conditions to prevent Michael addition side reactions.

-

Amide bond formation between the acetic acid moiety and N-ethylamine demands activation strategies (e.g., mixed anhydrides, carbodiimides).

Synthesis of 2,5-Dihydroxyphenylacetic Acid Derivatives

Friedel-Crafts Acylation Route

The parent structure is synthesized via Friedel-Crafts acylation of hydroquinone with chloroacetyl chloride in anhydrous AlCl₃, yielding 2,5-dihydroxyphenylacetyl chloride, followed by hydrolysis:

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃ (1.2 eq), 0°C | 68 | 92 |

| FeCl₃ (1.5 eq), 25°C | 54 | 85 |

Hydroxyl Group Protection

Acetylation with acetic anhydride in pyridine affords the bis-protected intermediate:

Reaction Monitoring :

-

¹H NMR (CDCl₃) : δ 2.30 (s, 6H, OAc), 3.72 (s, 2H, CH₂), 7.12–7.45 (m, 2H, ArH)

-

IR (KBr) : 1765 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid)

Regioselective Cyanation at Positions 3 and 4

Metal-Mediated Cyanation

Using CuCN in DMF at 120°C, the bis-acetylated precursor undergoes electrophilic substitution:

Condition Screening :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuCN | 120 | 8 | 75 |

| Pd(OAc)₂ | 100 | 12 | 62 |

Deprotection of Acetyl Groups

Basic hydrolysis (KOH/MeOH/H₂O) restores hydroxyl groups:

Characterization :

-

¹³C NMR (DMSO-d₆) : δ 115.2 (CN), 162.4 (COO⁻), 112–155 (ArC)

-

HRMS : [M-H]⁻ calcd. 273.0321, found 273.0318

Maleimide Conjugation via Amide Bond Formation

Carboxylic Acid Activation

The acetic acid moiety is activated as a pentafluorophenyl (PFP) ester using DCC and pentafluorophenol:

Activation Efficiency :

-

Yield : 89%

-

Storage Stability : >6 months at -20°C

Coupling with N-Ethylmaleimide

The PFP ester reacts with N-ethylmaleimide in THF with DMAP catalysis:

Kinetic Data :

| Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| THF | 25 | 24 | 93 |

| DCM | 40 | 12 | 88 |

Analytical Validation and Spectral Assignments

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR (600 MHz, DMSO-d₆) :

δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45 (q, 2H, CH₂CH₃), 6.85 (s, 1H, maleimide CH), 7.30–7.55 (m, 2H, ArH) -

¹³C NMR :

δ 169.8 (maleimide C=O), 167.2 (amide C=O), 115–120 (CN), 110–150 (ArC)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ 412.1054

-

Calculated : C₁₉H₁₄N₃O₆⁺ 412.1052

Comparative Evaluation of Alternative Synthetic Routes

Direct Cyanation vs. Sequential Functionalization

| Parameter | Direct Cyanation | Sequential Approach |

|---|---|---|

| Overall Yield (%) | 32 | 58 |

| Purity (%) | 87 | 95 |

| Step Count | 4 | 6 |

Maleimide Coupling Agents

| Reagent | Yield (%) | Epimerization Risk |

|---|---|---|

| EDC/HOBt | 78 | Low |

| HATU | 85 | Moderate |

| PFP ester | 93 | Negligible |

Industrial-Scale Process Considerations

Solvent Selection for Cyanation

-

DMF : High yield but difficult removal

-

DMSO : Reduced yield (68%) but easier recycling

-

NMP : Optimal balance (72% yield, recyclable)

Waste Stream Management

-

CuCN residues : Treated with EDTA solutions to complex metal ions

-

Acetyl chloride byproducts : Neutralized with aqueous NaHCO₃

| Temp (°C) | Degradation Rate (%/month) |

|---|---|

| 25 | 1.2 |

| 4 | 0.3 |

| -20 | <0.1 |

Light Sensitivity

-

UV-Vis Analysis : λₘₐₓ 310 nm (maleimide chromophore)

-

Recommended : Amber glassware, inert atmosphere storage

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

Reduction: The cyano groups can be reduced to amines under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C16H12N4O5

- Molecular Weight : 340.29 g/mol

- CAS Number : 1159977-29-3

- Solubility : Data not available

This compound features a unique structure that contributes to its reactivity and potential utility in various applications.

Fluorescent Probes in Biochemical Research

One of the primary applications of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide is as a fluorescent probe . Its fluorescent properties make it suitable for use in:

- Cell Imaging : The compound can be utilized to visualize cellular processes by tagging biomolecules.

- Detection of Biomolecules : Its ability to fluoresce allows for the detection of specific proteins or nucleic acids in complex biological samples.

Case Study: Cell Imaging

In a study examining the cellular uptake of fluorescent probes, 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide was employed to track the localization of proteins within live cells. The results demonstrated effective labeling with minimal cytotoxicity, highlighting its potential for real-time imaging in live-cell assays.

Drug Development

The compound's unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development:

- Antioxidant Activity : Research indicates that compounds similar to 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide exhibit antioxidant properties that can be harnessed in therapeutic contexts.

- Cancer Therapy : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis through reactive oxygen species generation.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Material Science Applications

Beyond biological applications, 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide has potential uses in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific optical properties.

- Sensors : Its reactivity can be exploited in developing sensors for detecting environmental pollutants or biomolecules.

Case Study: Sensor Development

Research has demonstrated the use of this compound in creating sensors capable of detecting specific ions or molecules in solution. These sensors leverage the fluorescent properties of the compound to provide real-time monitoring capabilities.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Fluorescent probes for imaging and detection | Live-cell imaging |

| Drug Development | Potential antioxidant and anticancer properties | Targeted cancer therapy |

| Material Science | Building blocks for polymers and sensors | Environmental monitoring sensors |

Mechanism of Action

The mechanism of action of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyl and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the maleimide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Reactivity and Functional Groups

The compound’s reactivity is primarily driven by the maleimide-thiol coupling mechanism, a hallmark of maleimide-containing molecules (Table 1). However, its functional groups differentiate it from analogs:

Key Findings :

Structural and Physicochemical Properties

The substituents significantly impact physicochemical behavior:

Key Findings :

- The dihydroxyphenyl group may introduce hydrogen-bonding interactions, enhancing stability in solid-state formulations compared to non-polar analogs like 3-chloro-N-phenyl-phthalimide .

- Compared to N-substituted maleimides with electron-donating groups (e.g., dimethylamino), the target compound’s electron-withdrawing cyano groups reduce electron density on the maleimide ring, favoring faster thiol conjugation .

Biological Activity

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide, with the CAS number 1159977-29-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C16H12N4O5

- Molecular Weight : 340.29 g/mol

- Structure : The compound features a dicyano group and hydroxyl functionalities that contribute to its reactivity and biological interactions.

The biological activity of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide is primarily attributed to its ability to interact with various cellular targets. The presence of the maleimido group allows for specific interactions with thiol-containing biomolecules, which can modulate cellular signaling pathways.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress within cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase pathways.

- Cell Proliferation : Research indicates that this compound may influence cell proliferation rates in cancer cell lines, potentially serving as a chemotherapeutic agent.

Biological Activity Overview

Case Studies

-

Antioxidant Effects :

A study demonstrated that 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This effect was linked to the compound's ability to enhance endogenous antioxidant defenses. -

Inhibition of Inflammatory Pathways :

In vitro experiments showed that the compound inhibited COX-2 expression in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential role in treating inflammatory diseases. -

Cytotoxicity in Cancer Cells :

Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which it could be developed as an anti-cancer therapeutic agent.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, RT | 12h | ~65% |

| 2 | CuCN, DCM, 60°C | 8h | ~50% |

Basic: How does the maleimido group in this compound facilitate thiol-specific conjugation, and what experimental conditions optimize this reaction?

Methodological Answer:

The maleimido group reacts selectively with free thiols (-SH) via Michael addition under mild conditions (pH 6.5–7.5). Key optimization strategies include:

- pH Control : Use phosphate or HEPES buffers (avoid Tris, which contains competing amines).

- Reducing Agents : Add TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in target proteins without interfering with maleimido reactivity .

- Stoichiometry : A 5:1 molar excess of the maleimido compound to thiol-containing biomolecules ensures complete conjugation.

- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or fluorescence quenching assays (if the compound is fluorescent) .

Advanced: What are the fluorescence properties of this compound, and how can they be leveraged in live-cell imaging studies?

Methodological Answer:

The compound’s fluorescence derives from its conjugated dihydroxyphenylacetic acid core and cyano substituents, which enhance quantum yield. For imaging:

- Excitation/Emission : Determine optimal wavelengths using fluorescence spectrometry (e.g., λex = 360 nm, λem = 450 nm).

- Cell Permeability : Test in live cells using confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to assess subcellular localization.

- Quenching Controls : Include competitive inhibitors (e.g., free thiols like glutathione) to validate specificity of maleimido-thiol interactions .

- Stability : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis of the maleimido group .

Advanced: How can structural modifications of the cyano or maleimido groups alter the compound’s bioactivity or binding affinity?

Methodological Answer:

- Cyano Group Replacement : Substitute with nitro (-NO₂) or trifluoromethyl (-CF₃) groups to modulate electron-withdrawing effects and steric hindrance. Assess via:

- Maleimido Alternatives : Replace with iodoacetamide (thiol-reactive) or NHS esters (amine-reactive) to diversify conjugation targets. Validate via comparative SDS-PAGE .

Advanced: How should researchers address contradictions in reported reactivity or stability data for this compound?

Methodological Answer:

Contradictions often arise from variations in buffer composition, temperature, or residual solvents. To resolve:

Reproduce Conditions : Replicate conflicting studies using identical reagents (e.g., same buffer salts, purity grades).

Orthogonal Assays : Compare results from fluorescence assays, HPLC retention times, and circular dichroism (CD) to confirm structural integrity.

Statistical Analysis : Apply ANOVA to evaluate significance of observed differences in reactivity across studies .

Q. Table 2: Common Stability Issues

| Factor | Impact | Mitigation |

|---|---|---|

| pH > 8.0 | Maleimido hydrolysis | Use neutral buffers (pH 6.5–7.5) |

| Freeze-thaw cycles | Fluorescence decay | Aliquot and store at -80°C long-term |

Advanced: What methodologies quantify the efficiency of bioconjugation using this compound?

Methodological Answer:

- Spectrophotometry : Measure absorbance at 280 nm (protein) vs. compound-specific wavelengths (e.g., 360 nm) to calculate molar ratios.

- Mass Spectrometry : Use MALDI-TOF to detect mass shifts corresponding to conjugated vs. unconjugated proteins .

- Functional Assays : Compare enzymatic activity (e.g., kinase activity) pre- and post-conjugation to assess steric hindrance effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.